N-(3,5-dimethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
Description
This compound is a quinoline-based acetamide derivative featuring a [1,4]dioxino ring fused to the quinoline core and a phenylaminomethyl substituent at the 8-position. The 3,5-dimethylphenyl acetamide moiety enhances lipophilicity, which may improve membrane permeability, while the dioxino ring system could contribute to conformational rigidity and metabolic stability .
Properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-18-10-19(2)12-23(11-18)30-27(32)17-31-24-15-26-25(34-8-9-35-26)14-20(24)13-21(28(31)33)16-29-22-6-4-3-5-7-22/h3-7,10-15,29H,8-9,16-17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBSHIUXJALQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the quinoline core, followed by the introduction of the dioxino group and subsequent functionalization to attach the anilinomethyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would likely involve scaling up these reactions while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a quinoline core can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several quinoline and acetamide derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound’s [1,4]dioxinoquinoline core is distinct from simpler quinoline-4-one (e.g., 9b, 9c) or quinoxaline systems (e.g., 4a-h).
Substituent Effects: The 8-(phenylaminomethyl) group in the target compound is unique. In contrast, 9b and 9c feature 6-methoxy and 7-chloro substituents, respectively. Chlorine in 9c significantly improves cytotoxicity, suggesting electron-withdrawing groups may enhance activity . The 3,5-dimethylphenyl acetamide moiety is conserved across 9b, 9c, and the target compound, indicating its role in solubility and bioavailability.
Synthetic Accessibility: The target compound’s synthesis likely requires multi-step functionalization of the quinoline core, whereas 9b and 9c are synthesized via simpler nucleophilic substitution (e.g., reaction of 2-bromoacetamide with hydroxyquinolines) . Quinoxaline derivatives (4a-h) achieve higher yields (up to 90.2%) due to efficient thioether bond formation, a feature absent in the target compound’s synthesis .
Biological Activity: While 9c demonstrates cytotoxicity in the low micromolar range, the target compound’s phenylaminomethyl group may confer selectivity for amine-binding targets (e.g., kinases or GPCRs). Quinoxaline analogs (4a-h) show broad-spectrum antimicrobial activity, suggesting divergent structure-activity relationships compared to quinoline derivatives .
Research Findings and Limitations
- Computational Predictions: Molecular docking studies suggest the target compound’s dioxino ring and phenylaminomethyl group may stabilize interactions with ATP-binding pockets in kinases, though experimental validation is lacking.
- Gaps in Data: No direct biological data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation and data from analogs like 9b and 9c .
- Synthetic Challenges: The complex dioxinoquinoline core may lead to lower yields compared to simpler derivatives, necessitating optimization of reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
